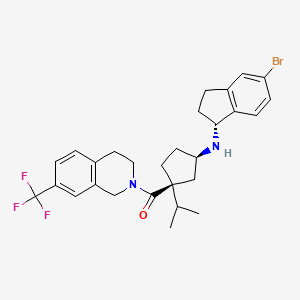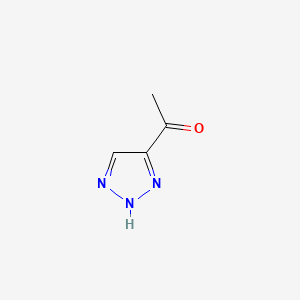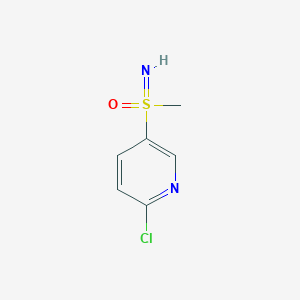
CCR2 antagonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CCR2 antagonist 1 is a small molecule that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the chemokine receptor CCR2, which is involved in the recruitment of inflammatory cells to sites of tissue damage. CCR2 antagonist 1 has been shown to have anti-inflammatory and immunomodulatory effects, and has been investigated as a potential treatment for several diseases, including multiple sclerosis, rheumatoid arthritis, and atherosclerosis.
Aplicaciones Científicas De Investigación
Therapeutic Intervention in Diverse Diseases
CCR2, a key mediator in the activation and migration of inflammatory monocytes, has been extensively studied as a therapeutic target in a wide range of diseases. Significant advancements in identifying potent CCR2 antagonists have been made, addressing issues like selectivity and cardiac safety. The challenge remains in establishing clinical trial proof-of-concept (Carter, 2013).
Autoimmune Diseases
CCR2 antagonists are being developed for autoimmune diseases, with clinical trials in progress for conditions like multiple sclerosis and rheumatoid arthritis. These antagonists act by interfering with chemokines and their receptors. However, clinical trials have shown mixed results, highlighting the need for further understanding of chemokine interactions (Kalinowska & Losy, 2008).
Insulin Resistance and Diabetic Nephropathy
CCR2 antagonism has shown potential in improving insulin resistance and lipid metabolism in type 2 diabetic mice. This approach has shown a decrease in urinary albumin excretion, mesangial expansion, and suppression of proinflammatory cytokines, suggesting benefits for diabetic nephropathy management (Kang et al., 2010).
In Vivo Imaging and Macrophage Migration
The CCR2 antagonist has been studied for its impact on macrophage migration using in vivo MRI. This antagonist inhibits monocyte chemoattractant protein-1 binding to CCR2, providing insights into the inhibition of chemotactic activity (Lee et al., 2010).
Structural Insights for Drug Discovery
Structural analysis of CCR2 with orthosteric and allosteric antagonists offers insights for drug discovery. Understanding the receptor's conformation and potential binding pockets can aid in developing new therapeutic agents (Zheng et al., 2016).
Novel Small Peptide Inhibitor
Research on ECL1i, a novel small peptide, has shown its selective and potent inhibition of CCL2-triggered chemotaxis. This peptide represents a new approach in therapeutic development and increases our understanding of CCR2 signaling pathways (Auvynet et al., 2016).
Modulation of Inflammatory and Metabolic Effects
CCR2 has been linked to the modulation of inflammatory and metabolic effects in high-fat feeding, highlighting its role in obesity and associated inflammation and insulin resistance (Weisberg et al., 2006).
Potential in Treating Dry Eye Disease
Topical application of CCR2 antagonist has shown improvement in dry eye disease, decreasing inflammation at clinical, molecular, and cellular levels (Goyal et al., 2009).
Type 2 Diabetes Treatment
CCR2 antagonists have shown promising results in treating type 2 diabetes by reducing inflammation in adipose tissue and altering hepatic metabolism (Sullivan et al., 2013).
Enhancing Effector T Cell Infiltration in Cancer Therapy
A preclinical study demonstrated that CCR2/CCR5 dual-antagonist enhanced effector T cell infiltration in pancreatic adenocarcinoma when combined with radiation therapy, supporting combination therapies in cancer treatment (Wang et al., 2022).
Mecanismo De Acción
CCR2 antagonist 1 exerts its effects by selectively blocking the CCR2 receptor. By doing so, it interferes with MCP-1-mediated signaling pathways, reducing immune cell migration and inflammation. The antagonist may also impact downstream signaling cascades, such as the PI3K/AKT pathway, which plays a role in neuroinflammation attenuation .
Propiedades
IUPAC Name |
[(1S,3R)-3-[[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]amino]-1-propan-2-ylcyclopentyl]-[7-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32BrF3N2O/c1-17(2)27(11-9-23(15-27)33-25-8-4-19-14-22(29)6-7-24(19)25)26(35)34-12-10-18-3-5-21(28(30,31)32)13-20(18)16-34/h3,5-7,13-14,17,23,25,33H,4,8-12,15-16H2,1-2H3/t23-,25-,27+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDUEIJZRKTNKN-HYZYYIOASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(C1)NC2CCC3=C2C=CC(=C3)Br)C(=O)N4CCC5=C(C4)C=C(C=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(CC[C@H](C1)N[C@@H]2CCC3=C2C=CC(=C3)Br)C(=O)N4CCC5=C(C4)C=C(C=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CCR2 antagonist 1 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-Chlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one](/img/structure/B2646422.png)
![6,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2646423.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B2646424.png)
![ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2646425.png)

![6-ethyl 3-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2646428.png)
![N-[3-(2-Benzylazetidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2646431.png)
![3-Methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2646433.png)

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2646435.png)